molecular formula C11H15ClN2O2 B1381326 2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide hydrochloride CAS No. 1579143-22-8

2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide hydrochloride

Cat. No.: B1381326
CAS No.: 1579143-22-8
M. Wt: 242.7 g/mol
InChI Key: AAQZMQJIMBWUMQ-UHFFFAOYSA-N
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Description

2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide hydrochloride is a chemical compound with the molecular formula C11H15ClN2O2. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound features a benzopyran ring, which is a common structural motif in many biologically active molecules.

Biochemical Analysis

Biochemical Properties

2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serotoninergic receptors, particularly 5-HT1A and 5-HT7 receptors . These interactions are crucial as they can influence neurotransmission and other cellular processes. The nature of these interactions involves binding to the receptor sites, which can modulate the activity of these receptors and affect downstream signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have neuroprotective effects in primary cultured rat cortical cells by inhibiting excitotoxic neuronal cell damage and reducing oxidative stress . This indicates its potential in protecting neurons from damage and maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as serotoninergic receptors, and modulates their activity. This binding can lead to the inhibition or activation of these receptors, resulting in changes in gene expression and cellular responses . Additionally, it has been observed to enhance the phosphorylation of ERK1/2 and CREB, which are critical for its neuroprotective effects .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found to maintain its stability under various conditions, and its effects on cellular function can be sustained over time. Long-term studies have shown that it can continue to provide neuroprotective effects and reduce oxidative stress in neuronal cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, it can effectively modulate receptor activity and provide neuroprotective effects without significant adverse effects . At higher dosages, there may be threshold effects, and potential toxic or adverse effects could be observed. It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing any harmful effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within the cells. Understanding these pathways is essential for determining how the compound is processed within the body and its overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It is transported through specific transporters and binding proteins that facilitate its movement across cellular membranes. This distribution can affect its localization and accumulation within different cellular compartments, influencing its overall activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules and optimize its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide hydrochloride typically involves the following steps:

    Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Acetamide Formation: The acetamide moiety is introduced by reacting the amino compound with acetic anhydride or acetyl chloride.

    Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzopyran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group in the acetamide moiety to an alcohol.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzopyran derivatives depending on the substituent introduced.

Scientific Research Applications

2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

    Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Pharmacology: It is investigated for its interactions with various biological targets, such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-(chroman-4-yl)acetamide: Similar structure but lacks the hydrochloride salt form.

    4-amino-2H-chromen-2-one: Contains a chromenone ring instead of a benzopyran ring.

    2-amino-3,4-dihydro-2H-1-benzopyran-4-carboxamide: Similar structure with a carboxamide group instead of an acetamide group.

Uniqueness

2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt, which can influence its solubility and stability

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-amino-N-(3,4-dihydro-2H-chromen-4-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c12-7-11(14)13-9-5-6-15-10-4-2-1-3-8(9)10;/h1-4,9H,5-7,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQZMQJIMBWUMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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